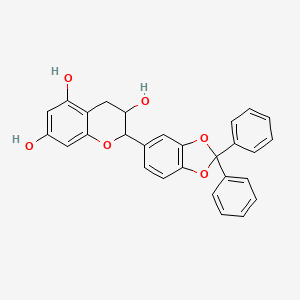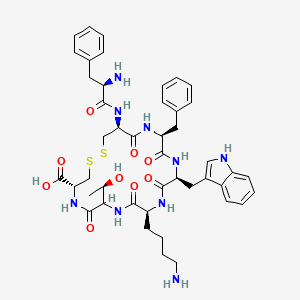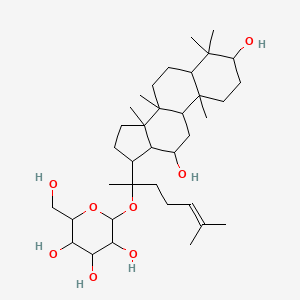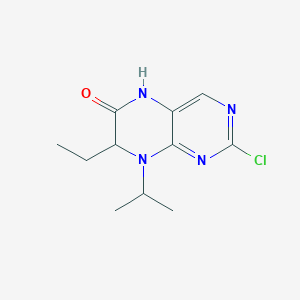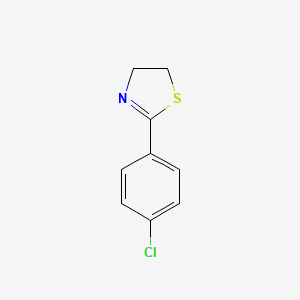
Boc-Val-Cit-PAB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Val-Cit-PAB is a compound used as a cleavable linker in antibody-drug conjugates (ADCs). It consists of three components: a Boc-protected valine-citrulline dipeptide, and a p-aminobenzyl alcohol (PAB) spacer. This compound is designed to be cleaved by cathepsin B, an enzyme found in lysosomes, making it highly specific for intracellular drug release.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Cit-PAB involves multiple steps:
Protection of Valine and Citrulline: The amino acids valine and citrulline are first protected using tert-butyloxycarbonyl (Boc) groups.
Peptide Coupling: The protected amino acids are then coupled using standard peptide synthesis techniques, such as the use of carbodiimides like EDCI or DCC.
Attachment of PAB: The p-aminobenzyl alcohol spacer is attached to the dipeptide through a nucleophilic substitution reaction.
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale reactors are used to carry out the peptide coupling and attachment of PAB.
Purification: The product is purified using techniques like crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Val-Cit-PAB undergoes several types of chemical reactions:
Cleavage by Cathepsin B: The compound is specifically cleaved by cathepsin B, releasing the drug payload inside the target cell.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bond.
Common Reagents and Conditions
Cathepsin B: This enzyme is used to cleave the compound in biological systems.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions.
Major Products Formed
Drug Payload: Upon cleavage by cathepsin B, the drug payload is released.
Amino Acids and PAB: Hydrolysis results in the formation of individual amino acids and the PAB spacer.
Wissenschaftliche Forschungsanwendungen
Boc-Val-Cit-PAB has a wide range of scientific research applications:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery.
Biology: Studied for its role in intracellular drug release mechanisms.
Medicine: Utilized in the development of cancer therapeutics, where it helps in delivering cytotoxic drugs specifically to cancer cells.
Industry: Employed in the production of ADCs for clinical trials and commercial use
Wirkmechanismus
The mechanism of action of Boc-Val-Cit-PAB involves:
Recognition and Binding: The antibody portion of the ADC recognizes and binds to a specific antigen on the surface of the cancer cell.
Internalization and Cleavage: The ADC is internalized into the cell, where cathepsin B cleaves the this compound linker.
Drug Release: The cleavage releases the drug payload, which then exerts its cytotoxic effects on the cancer cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Val-Cit-PAB-MMAE: Similar in structure but includes monomethyl auristatin E (MMAE) as the drug payload.
Fmoc-Val-Cit-PAB: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protecting group instead of Boc
Uniqueness
Specificity: Boc-Val-Cit-PAB is highly specific for cathepsin B, making it effective for targeted drug delivery.
Stability: The compound shows excellent plasma stability, ensuring that the drug payload is released only inside the target cell
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCVAPFXSOAOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
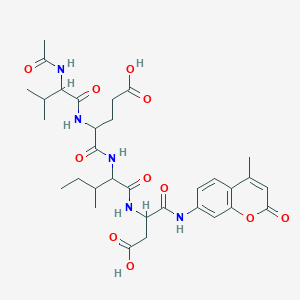
![sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate](/img/structure/B13401054.png)
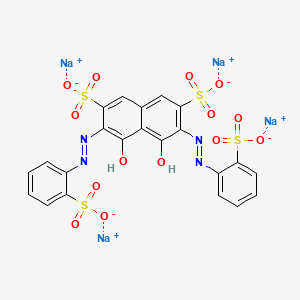
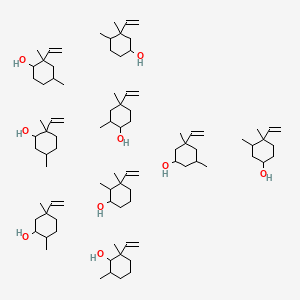
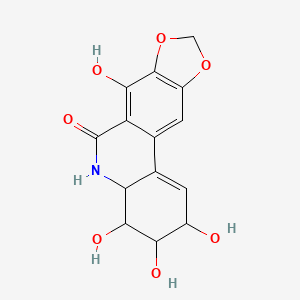
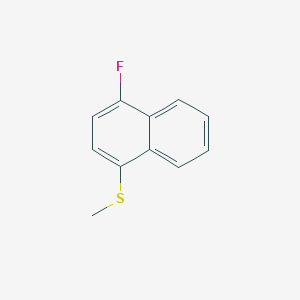

![17'-Fluoro-4',6'-dimethyl-13'-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione](/img/structure/B13401079.png)
